Benzyl 4-methoxybenzoate
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Overview
Description
Benzyl 4-methoxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from benzyl alcohol and 4-methoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-methoxybenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methoxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: 4-methoxybenzoic acid.
Reduction: Benzyl alcohol and 4-methoxybenzyl alcohol.
Substitution: Various substituted benzyl 4-methoxybenzoates depending on the electrophile used.
Scientific Research Applications
Benzyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of benzyl 4-methoxybenzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzyl alcohol and 4-methoxybenzoic acid, which can then exert their effects on cellular pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and subsequent release of the active components .
Comparison with Similar Compounds
- Benzyl benzoate
- Benzyl 4-hydroxybenzoate
- Methyl 4-methoxybenzoate
Comparison: Benzyl 4-methoxybenzoate is unique due to the presence of the methoxy group on the benzene ring, which influences its reactivity and solubility. Compared to benzyl benzoate, it has a higher electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. Benzyl 4-hydroxybenzoate, on the other hand, has a hydroxyl group that can participate in hydrogen bonding, affecting its physical properties and reactivity .
Properties
CAS No. |
65515-53-9 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
SWWYHGZVYNAAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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